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Introduction

Hexabutyldistannane, also known as bis(tributyltin), is an organometallic compound with
significant applications in organic synthesis. Its utility as a source of tributyltin radicals and its
role in palladium-catalyzed cross-coupling reactions have made it an important reagent for the
formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-
depth overview of the core properties, synthesis, and key applications of
hexabutyldistannane, with a focus on experimental protocols and reaction mechanisms.

Core Properties and Data

Hexabutyldistannane is a clear, colorless to slightly yellow liquid.[1] Key quantitative data for
this compound are summarized in the table below.
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Property Value Reference

Molecular Formula C24H54Sn2 [21[3114]

Molecular Weight 580.1 g/mol [2][3]

CAS Number 813-19-4 [31[5]

Density 1.148 g/mL at 25 °C [1][5]

Boiling Point 197-198 °C at 10 mmHg [1][5]

Flash Point 124 °C [5]
Insoluble in water; soluble in

Solubility organic solvents like ethanol [4]

and acetone.

Synthesis of Hexabutyldistannane

Several methods for the synthesis of hexabutyldistannane have been reported. Below are

detailed protocols for common laboratory-scale preparations.

Experimental Protocol 1: From Bis(tributyltin)oxide and

Tributyltin Hydride

This method involves the high-temperature reaction of bis(tributyltin)oxide with an excess of

tributyltin hydride.[5]

Procedure:

 In a round-bottom flask equipped with a reflux condenser and under an inert argon

atmosphere, combine 1 equivalent of bis(tributyltin)oxide and slightly more than 2

equivalents of tributyltin hydride.

o Heat the reaction mixture to 200 °C.

e Maintain the temperature for 4 hours.

 After cooling, the product, hexabutyldistannane, can be purified by vacuum distillation.
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Experimental Protocol 2: From Tri-n-
butylchlorostannane

Hexabutyldistannane can also be synthesized by the reduction of tri-n-butylchlorostannane.

[1]

Procedure:

In a dry reaction vessel under an inert atmosphere, dissolve tri-n-butylchlorostannane in an
appropriate anhydrous solvent (e.g., tetrahydrofuran).

e Add a reducing agent such as lithium, sodium, or magnesium metal to the solution.

« Stir the reaction mixture at room temperature or with gentle heating until the starting material
is consumed (monitor by TLC or GC).

» Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of
ammonium chloride).

o Extract the product with an organic solvent, dry the organic layer, and remove the solvent
under reduced pressure.

 Purify the resulting crude product by vacuum distillation.

Applications in Organic Synthesis

Hexabutyldistannane is a versatile reagent in modern organic synthesis, primarily utilized in
Stille cross-coupling reactions and various radical-mediated transformations.

The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed coupling between an organostannane and an
organic halide or pseudohalide, forming a new carbon-carbon bond.[6][7][8]
Hexabutyldistannane is often used to generate the active tributylstannyl species in situ.

This protocol provides a general framework for a Stille coupling reaction.[9]

Materials:
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Aryl or vinyl halide/triflate (1.0 eq)

Hexabutyldistannane (or another organostannane) (1.1 - 1.5 eq)
Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

Anhydrous, degassed solvent (e.g., toluene, DMF, THF)

Optional: Additives such as Cu(l) salts or lithium chloride.[6]

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the
organic halide, the palladium catalyst, and a stir bar.

Add the anhydrous, degassed solvent via syringe.

Add the organostannane reagent to the reaction mixture via syringe.

If required, add any additives at this stage.

Heat the reaction mixture to the desired temperature (typically between 80-110 °C).

Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few
hours to 24-48 hours.

Upon completion, cool the reaction mixture to room temperature.

Work-up: Dilute the mixture with an organic solvent and wash with an aqueous solution of
potassium fluoride to remove tin byproducts.[6] Separate the organic layer, dry it over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

The mechanism of the Stille reaction involves a catalytic cycle with three main steps: oxidative

addition, transmetalation, and reductive elimination.[6][8]
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Caption: Catalytic cycle of the Stille cross-coupling reaction.

Radical Reactions

Hexabutyldistannane serves as an excellent source of tributyltin radicals (BusSne) upon
photolysis or thermal initiation.[5] These radicals are highly effective in a variety of
transformations, including dehalogenations, cyclizations, and intermolecular additions.[10][11]

This protocol describes the reduction of an alkyl halide using hexabutyldistannane.[5]
Materials:

o Alkyl halide (1.0 eq)

o Hexabutyldistannane (1.1 - 1.5 eq)

» Radical initiator (e.g., AIBN, 0.1 eq)

e Solvent (e.g., benzene, toluene, 1,2-dimethoxyethane)

e Proton donor (e.g., malonic acid)[5]

e Optional: Thiophenol (catalytic amount)[5]

Procedure:

 In areaction vessel equipped with a reflux condenser and under an inert atmosphere,
dissolve the alkyl halide in the chosen solvent.

» Add hexabutyldistannane, the radical initiator, the proton donor, and the catalyst (if used).
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e Heat the reaction mixture to reflux (typically around 80-110 °C) or irradiate with a UV lamp to
initiate the reaction.

e Monitor the reaction by TLC or GC until the starting material is consumed.

e Cool the reaction mixture and remove the solvent under reduced pressure.

e The crude product can be purified by column chromatography. Tin byproducts can be
removed by washing with an aqueous KF solution.

The following diagram illustrates a typical radical chain process initiated by
hexabutyldistannane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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